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Introduction

ML218 is a potent, selective, and orally active inhibitor of T-type calcium channels (CaVv3.1,
CaV3.2, and CaV3.3).[1] It has emerged as a valuable pharmacological tool for investigating
the physiological and pathophysiological roles of these channels.[2] Notably, ML218 can
penetrate the blood-brain barrier, making it a promising candidate for studying central nervous
system (CNS) disorders where T-type calcium channels are implicated, such as Parkinson's
disease.[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics
of ML218, summarizing key data, detailing experimental protocols, and visualizing relevant
pathways to support further research and development.

Data Presentation

The following tables summarize the quantitative pharmacokinetic parameters of ML218 based
on available in vitro and in vivo data.

Table 1: In Vitro Potency and Selectivity of ML218
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Parameter Species/System Value Reference
Patch Clamp
IC50 (CaVv3.2) ] 310 nM [1][2]
Electrophysiology
Patch Clamp
IC50 (CaVv3.3) _ 270 nM [1][2]
Electrophysiology
IC50 (CaVv3.2) Ca2+ Flux Assay 150 nM [2]
Inhibition of L-type No significant
@ 10 M N [1]
Ca2+ channels inhibition
Inhibition of N-type No significant
@ 10 uM N [1]
Ca2+ channels inhibition
Inhibition of KATP No significant
@ 10 um N [1]
channels inhibition
Inhibition of hERG No significant
@ 10 pM N [1]
channels inhibition

Table 2: In Vitro ADME Properties of ML218

Parameter Species Value Reference

Intrinsic Clearance

) Rat Liver Microsomes 115 mL/min/kg [1]
(CLint)
Intrinsic Clearance Human Liver )

) ) 12.7 mL/min/kg [1]
(CLint) Microsomes
Free Fraction (fu) Rat Plasma Good [1]
Free Fraction (fu) Human Plasma Good [1]

Table 3: In Vivo Pharmacokinetic Parameters of ML218 in Rats

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.medchemexpress.com/ML218.html
https://pubmed.ncbi.nlm.nih.gov/22368764/
https://www.medchemexpress.com/ML218.html
https://pubmed.ncbi.nlm.nih.gov/22368764/
https://pubmed.ncbi.nlm.nih.gov/22368764/
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.benchchem.com/product/b609127?utm_src=pdf-body
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.medchemexpress.com/ML218.html
https://www.benchchem.com/product/b609127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Dose & Route Value Reference

Terminal Half-Life

1 mg/kg, IV ~7 hours 1
(tw2) g/kg [1]
Mean Residence Time
1 mg/kg, IV ~7 hours [1]

(MRT)
Plasma Concentration

98 nM [1]
(3 mg/kg, PO)
Brain Concentration (3

1.66 uM [1]
mg/kg, PO)
Plasma Concentration

282 nM [1]
(10 mg/kg, PO)
Brain Concentration

5.03 uM [1]
(10 mg/kg, PO)
Plasma Concentration

1.2 uM [1]
(30 mg/kg, PO)
Brain Concentration

17.7 uM [1]

(30 mg/kg, PO)

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments are crucial for reproducibility
and further study design.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and brain penetration of ML218 following
intravenous and oral administration in rats.

Animal Model: Male Sprague-Dawley rats.
Intravenous (V) Administration Protocol:

e Dose: 1 mg/kg.
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Formulation: ML218 is dissolved in a vehicle of 20% DMSO and 80% saline.

Administration: Administered via the jugular vein.

Blood Sampling: Blood samples are collected from the carotid artery at multiple time points:
pre-dose, 2, 7, 15, and 30 minutes, and 1, 2, 4, 7, and 24 hours post-dose.

Sample Processing: Blood is collected into chilled tubes containing EDTA and centrifuged to
separate plasma. Plasma samples are then stored at -80°C until analysis.

Oral (PO) Administration Protocol:

Doses: 3 mg/kg, 10 mg/kg, and 30 mg/kg.

Formulation: ML218 is administered as a suspension in 10% Tween 80 and 0.5%
methylcellulose.

Administration: Administered via oral gavage to fasted rats.

Sample Collection: Blood and brain tissue are collected at specified time points post-
administration.

Sample Processing: Blood is processed to plasma as described for the IV study. Brain tissue
is homogenized for analysis.

Analytical Method:

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Quantification: The concentrations of ML218 in plasma and brain homogenates are
determined using a validated LC/MS/MS method. While specific parameters for the assay
with ML218 are not detailed in the provided references, a general approach involves protein
precipitation from the plasma and brain homogenates, followed by chromatographic
separation on a C18 column and detection using a mass spectrometer in multiple reaction
monitoring (MRM) mode.

Mandatory Visualization
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Signaling Pathway of ML218

ML218 exerts its pharmacological effects by inhibiting T-type calcium channels. The following
diagram illustrates the simplified signaling pathway.

T-type Ca2* Channel
(Cav3.1, Cav3.2, CaV3.3)

Neuronal Excitability
(e.g., Burst Firing)

Pathophysiological Effects
(e.g., Parkinsonian Symptoms)

Click to download full resolution via product page

Caption: Simplified signaling pathway of ML218 action.

Experimental Workflow for In Vivo Pharmacokinetics

The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic
study of a compound like ML218.
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Preclinical In Vivo Pharmacokinetic Study
Select Animal Model
(e.g., Male Sprague-Dawley Rats)

y

Prepare Drug Formulation
(e.g., IV solution, PO suspension)

y
Administer Drug
(IV or PO at specified doses)
y

Collect Biological Samples
(Blood and/or Brain at timed intervals)

y

Process Samples
(Centrifuge for plasma, Homogenize brain)

y

Analyze Samples
(LC/MSIMS for drug quantification)

y

Pharmacokinetic Analysis
(Calculate parameters like t%2, CL, AUC)

y
Report Findings
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Caption: General workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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